Cas no 1368690-24-7 (1-(7-methoxy-1H-indol-3-yl)ethan-1-amine)

1-(7-methoxy-1H-indol-3-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(7-methoxy-1H-indol-3-yl)ethan-1-amine
- 1368690-24-7
- EN300-1645230
-
- インチ: 1S/C11H14N2O/c1-7(12)9-6-13-11-8(9)4-3-5-10(11)14-2/h3-7,13H,12H2,1-2H3
- InChIKey: YSTAJDQLLRLLFR-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC2=C1NC=C2C(C)N
計算された属性
- せいみつぶんしりょう: 190.110613074g/mol
- どういたいしつりょう: 190.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 51Ų
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1645230-10000mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 10000mg |
$3746.0 | 2023-09-22 | ||
Enamine | EN300-1645230-100mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 100mg |
$767.0 | 2023-09-22 | ||
Enamine | EN300-1645230-50mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 50mg |
$732.0 | 2023-09-22 | ||
Enamine | EN300-1645230-1000mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 1000mg |
$871.0 | 2023-09-22 | ||
Enamine | EN300-1645230-2500mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 2500mg |
$1707.0 | 2023-09-22 | ||
Enamine | EN300-1645230-5000mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 5000mg |
$2525.0 | 2023-09-22 | ||
Enamine | EN300-1645230-250mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 250mg |
$801.0 | 2023-09-22 | ||
Enamine | EN300-1645230-1.0g |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 1g |
$0.0 | 2023-05-27 | ||
Enamine | EN300-1645230-500mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 500mg |
$836.0 | 2023-09-22 |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
1-(7-methoxy-1H-indol-3-yl)ethan-1-amineに関する追加情報
Professional Introduction to 1-(7-methoxy-1H-indol-3-yl)ethan-1-amine (CAS No. 1368690-24-7)
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine, identified by the CAS number 1368690-24-7, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural features and potential applications in drug discovery and development. The indole moiety, particularly the 7-methoxy substituent, contributes to its unique chemical properties, making it a valuable scaffold for designing novel therapeutic agents.
The indole ring is a well-documented pharmacophore in medicinal chemistry, known for its role in various biological processes and its interaction with biological targets. Compounds containing the indole core have been extensively studied for their potential in treating a wide range of diseases, including neurological disorders, cancer, and infectious diseases. The presence of the 7-methoxy group enhances the solubility and bioavailability of the molecule, which is crucial for its pharmacological activity.
Ethan-1-amine, as part of the molecular structure, introduces an amine functional group that can participate in hydrogen bonding and other interactions with biological targets. This feature makes 1-(7-methoxy-1H-indol-3-yl)ethan-1-amine a promising candidate for further investigation in the development of small-molecule drugs.
In recent years, there has been a surge in research focused on indole derivatives due to their diverse biological activities. Studies have shown that indole-based compounds can modulate various signaling pathways, making them effective in treating conditions such as inflammation, pain, and neurodegeneration. The 7-methoxy substituent plays a critical role in enhancing these activities by influencing the electronic properties of the indole ring.
The synthesis of 1-(7-methoxy-1H-indol-3-yl)ethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex indole core efficiently. These methods not only improve the synthetic route but also enhance the overall quality of the final product.
The pharmacological potential of 1-(7-methoxy-1H-indol-3-yl)ethan-1-amine has been explored in several preclinical studies. These studies have demonstrated its ability to interact with specific biological targets, including receptors and enzymes involved in disease pathways. The compound's ability to modulate these targets suggests its potential as a lead compound for further drug development.
In particular, research has highlighted the anti-inflammatory properties of indole derivatives. The 7-methoxy group is believed to contribute to this activity by enhancing binding affinity to certain inflammatory mediators. This finding opens up new avenues for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The compound's structural flexibility also allows for modifications that can optimize its pharmacokinetic properties. By altering functional groups or introducing additional substituents, researchers can fine-tune the molecule's solubility, metabolic stability, and target specificity. Such modifications are essential for translating preclinical findings into effective clinical therapies.
In conclusion, 1-(7-methoxy-1H-indol-3-yl)ethan-1-amine(CAS No. 1368690-24-7) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this will play a crucial role in addressing unmet medical needs and improving patient outcomes.
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